molecular formula C6H8N2O2 B6606483 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol CAS No. 2241138-15-6

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol

Cat. No.: B6606483
CAS No.: 2241138-15-6
M. Wt: 140.14 g/mol
InChI Key: GYLORKQLCCNVTP-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol is a heterocyclic compound that features an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an oxirane or oxetane derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-amine hydrochloride
  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ylmethanamine dihydrochloride
  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-ylmethanol

Uniqueness

5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6-3-8-1-2-10-4-5(8)7-6/h3,9H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLORKQLCCNVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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